molecular formula C8H5N3 B1312013 1H-indazole-5-carbonitrile CAS No. 74626-47-4

1H-indazole-5-carbonitrile

Cat. No. B1312013
CAS RN: 74626-47-4
M. Wt: 143.15 g/mol
InChI Key: YGBYVNQFNMXDJM-UHFFFAOYSA-N
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Description

1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C8H5N3 and a molecular weight of 143.15 . It is a solid substance .


Synthesis Analysis

The synthesis of indazoles, including 1H-indazole-5-carbonitrile, has been achieved through various methods. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones via a novel aryne-based molecular rearrangement .


Molecular Structure Analysis

The molecular structure of 1H-indazole-5-carbonitrile is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Physical And Chemical Properties Analysis

1H-indazole-5-carbonitrile is a solid substance with a melting point of 177°C . Its boiling point is predicted to be 370.3±15.0 °C and its density is predicted to be 1.33±0.1 g/cm3 .

Safety and Hazards

1H-indazole-5-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing derivatives, including 1H-indazole-5-carbonitrile, represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, the development of efficient and sustainable methods for the synthesis of indazole derivatives is a promising area of future research .

properties

IUPAC Name

1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBYVNQFNMXDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456071
Record name 1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-5-carbonitrile

CAS RN

74626-47-4
Record name 1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Cyano-2-fluorobenzaldehyde (512 mg, 3.43 mmol) was dissolved in hydrazine hydrate (25 mL) at room temperature and the solution left to stand overnight. To this reaction mixture was added methylene chloride (30 mL). The mixture was purified by filtration through a pad of silica eluting with methylene chloride, concentrated in vacuo to afford a white solid:
Quantity
512 mg
Type
reactant
Reaction Step One
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25 mL
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reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Compound 19 can be cyanated with, for example, KCN in heating DMF in the presence of a catalyst such as, copper or palladium to provide the 5-cyano azaindole 46.
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Synthesis routes and methods III

Procedure details

To a suspension of 5-bromo-indazole (2.0 g, 10.2 mmol), Zn(CN)2 (1.4 g, 12.2 mmol), and Xantphos (0.9 g, 1.5 mmol), in DMF (10 mL) and water (0.1 mL) was added Pd2(dba)3 (417 mg, 0.51 mmol) under N2 at rt. The suspension was heated at 150° C. for 1.5 h in the microwave. The solution was filtered and concentrated, and the residue was purified by silica gel chromatography (10-20% MeOH/DCM) to give 350 mg (24%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.62 (2H, s), 8.20 (2H, d, J=8.0 Hz), 10.56 (1H, br s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
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Quantity
1.4 g
Type
catalyst
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Quantity
0.1 mL
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reactant
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Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
417 mg
Type
catalyst
Reaction Step Two
Yield
24%

Synthesis routes and methods IV

Procedure details

To a 1-L beaker was added 20.0 g (150 mmol) of 5-aminoindazole, and 150 g of ice. The mixture was stirred with a magnetic stir bar and cooled on an ice-water bath. To this mixture was added 37.5 mL of concentrated aqueous hydrochloric acid, followed by a solution of 10.5 g (152 mmol, 1.01 equiv.) of sodium nitrite in 30 mL of H2O, dropwise over 15 min. The mixture was vigorously stirred for 30 min. and then carefully neutralized to pH ca. 7.0 with 9.5 g of solid sodium carbonate (Na2CO3). This mixture was transferred to a 1-L separatory funnel, kept cold by the addition of ice, and added dropwise to an ice cooled, magnetically stirred mixture of 16.8 g (188 mmol, 1.24 equiv.) of copper (I) cyanide (CuCN), 24.4 g (498 mmol, 3.32 equiv.) of sodium cyanide (NaCN), 112 mL H2O, and 250 mL of ethyl acetate (EtOAc) in a 2-L erlenmeyer flask over 20 min. Nitrogen gas was evolved from the reaction. The mixture turned dark quickly, and was stirred on ice for 30 min. and then the ice was removed. Stirring was continued for 3.5 h. The mixture was then heated on a hot plate until the internal temperature was 50° C. The reaction was removed from the hot plate and allowed to cool to 35° C., and filtered through filter paper. The layers were separated, and the organic layer was washed with saturated aqueous NaCl, and dried (Na2SO4). The organic layer was poured directly onto a 65 mm column containing 200 g of silica gel and eluted with EtOAc. Fractions of 500 mL were collected, and all product containing fractions were combined and concentrated to give the title compound (19.60 g, 91% yield): ES-MS (m/z) 144 [M+1]+.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solid
Quantity
9.5 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
16.8 g
Type
reactant
Reaction Step Seven
Quantity
24.4 g
Type
reactant
Reaction Step Seven
Name
Quantity
112 mL
Type
solvent
Reaction Step Seven
Quantity
250 mL
Type
solvent
Reaction Step Seven
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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